2-Ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-ethyl-3-(4-fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6/c1-3-20-23(18-7-9-19(25)10-8-18)24-27-17(2)16-22(31(24)28-20)30-14-12-29(13-15-30)21-6-4-5-11-26-21/h4-11,16H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRWSEBGICJBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the various substituents. The key steps include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is usually achieved through a condensation reaction between an aminopyrazole and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The ethyl, fluorophenyl, methyl, and pyridinylpiperazinyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and substitution reactions, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
2-Ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores that exhibit anti-cancer and anti-inflammatory properties.
Case Study: Anticancer Activity
A study conducted by researchers at the Institute for Research in Molecular Medicine evaluated the compound's efficacy against various cancer cell lines. The results indicated significant cytotoxic activity, particularly against breast and lung cancer cells, suggesting that the compound may inhibit tumor growth through apoptosis induction .
Neurological Disorders
The compound's ability to interact with neurotransmitter systems makes it a candidate for research into treatments for neurological disorders such as anxiety and depression. Its piperazine moiety is known to enhance binding affinity to serotonin receptors.
Case Study: Anxiety Model
In preclinical trials using rodent models of anxiety, administration of the compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. This suggests potential anxiolytic effects, warranting further investigation into its mechanism of action .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of this compound. Its unique structure allows it to disrupt bacterial cell membranes effectively.
Case Study: Antibacterial Efficacy
A comprehensive analysis demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in certain assays .
Biological Activity
2-Ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which incorporates a pyrazolo-pyrimidine core and various functional groups that may influence its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Pyrazolo[1,5-a]pyrimidine core : A bicyclic structure known for various biological activities.
- 4-Fluorophenyl group : A substituent that may enhance lipophilicity and biological activity.
- Pyridin-2-ylpiperazine moiety : Often associated with neuroactive properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly as an inhibitor of certain kinases involved in disease pathways. The following sections detail specific activities and findings.
Kinase Inhibition
Recent studies have shown that compounds similar to this compound often act as inhibitors of various kinases. For instance:
- EGFR Inhibition : Some derivatives have demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer progression. The IC50 values for such compounds are typically in the low nanomolar range, indicating potent activity against mutated forms of EGFR found in non-small cell lung cancer (NSCLC) .
Antiparasitic Activity
There is emerging evidence suggesting that pyrazolo-pyrimidine derivatives can inhibit the growth of Toxoplasma gondii, a parasitic infection affecting humans. These compounds interfere with the parasite's invasion mechanisms and motility, showing potential as therapeutic agents against parasitic diseases .
Case Studies
A few notable studies have been conducted to assess the biological activity of related compounds:
-
Study on Anticancer Properties :
- Researchers synthesized a series of pyrazolo-pyrimidines and evaluated their anti-proliferative effects on various cancer cell lines. The results indicated that modifications to the phenyl and piperazine groups significantly affected their potency against different cancers, including breast and lung cancers .
- Neuropharmacological Assessment :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous pyrazolo[1,5-a]pyrimidine derivatives:
Research Findings and Implications
Substituent Impact on Activity :
- The 4-(pyridin-2-yl)piperazine group at position 7 is critical for solubility and kinase binding, as seen in analogous kinase inhibitors .
- Fluorine at the 3-position (4-fluorophenyl) enhances metabolic stability and π-π stacking in hydrophobic binding pockets, a feature shared with COX-2 selective derivatives .
Synthetic Challenges :
- The target compound’s synthesis likely involves multi-step protocols, similar to MK56 (), which uses column chromatography (DCM:MeOH) and recrystallization for purity .
Safety Profile :
- Unlike COX-2 inhibitors (), the absence of a methylsulfonyl group may reduce off-target cardiovascular risks .
Q & A
Q. What synthetic methodologies are employed for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
Methodological Answer: The core is synthesized via cyclocondensation of substituted pyrazole-5-amines (e.g., 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine) with trifluoromethyl-substituted diketones (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) under solvent-free conditions at 433–438 K. Post-cyclization, the 4-(pyridin-2-yl)piperazine moiety is introduced via nucleophilic substitution or palladium-catalyzed coupling. Recrystallization from methanol or ethanol/acetone (1:1) yields pure crystals suitable for X-ray analysis .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer: A multi-technique approach is required:
- ¹H/¹³C NMR : Identify substitution patterns (e.g., pyrimidine protons at δ 8.5–9.0 ppm; fluorophenyl carbons with ¹³C-¹⁹F coupling ~245 Hz).
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy.
- Elemental analysis : Validate C/H/N content within 0.4% absolute error vs. calculated values.
- Single-crystal XRD : Resolve crystal packing and hydrogen-bonding networks (space group Pbca, Z=8) .
Q. What safety protocols are recommended during synthesis?
Methodological Answer:
- Use PPE (nitrile gloves, safety goggles, lab coat) and conduct reactions in fume hoods.
- Avoid skin contact with intermediates (e.g., hydrazine derivatives).
- Quench reactions with ice-water mixtures to control exotherms.
- Dispose of halogenated waste via certified hazardous waste services .
Advanced Research Questions
Q. How can low yields during cyclization be addressed?
Methodological Answer: Optimize parameters systematically:
- Stoichiometry : Maintain a 1:1.1 ratio of pyrazole-amine to diketone.
- Solvent systems : Test high-boiling solvents (diglyme) or microwave-assisted heating.
- Water removal : Use Dean-Stark traps or molecular sieves (5% w/w).
- Crystallization : Employ mixed solvents (ethanol/acetone) for fractional recrystallization .
Q. What computational strategies predict binding modes to kinase targets?
Methodological Answer:
- Docking : Use AutoDock Vina with flexible ligand sampling (20 Å grid boxes centered on ATP-binding sites).
- Force fields : Apply AMBER for energy minimization and MM-GBSA for binding free energy calculations.
- Validation : Run 100 ns molecular dynamics simulations (NPT ensemble) to assess stability (RMSD <2 Å). Cross-validate with kinase inhibition assays (IC50 in HEK293 lysates) .
Q. How to reconcile conflicting bioactivity data between assays?
Methodological Answer: Discrepancies may arise from pharmacokinetic factors. Implement:
- Permeability : Measure logP via HPLC (C18 column, 70% MeCN isocratic) and PAMPA assays.
- Metabolic stability : Incubate with liver microsomes (NADPH-regenerating system) and quantify via LC-MS/MS.
- Dose-response normalization : Adjust cellular assay results using intracellular compound concentrations .
Q. What crystallographic parameters resolve molecular conformation?
Methodological Answer:
- Data collection : Use Rigaku Saturn diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 298 K.
- Refinement : Apply SHELXL with riding H-atom models (C–H = 0.93–0.98 Å) and isotropic displacement parameters.
- Validation : Check R-factor convergence (<0.06) and data-to-parameter ratio (>15:1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
